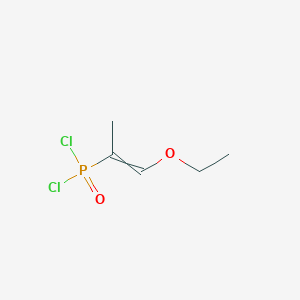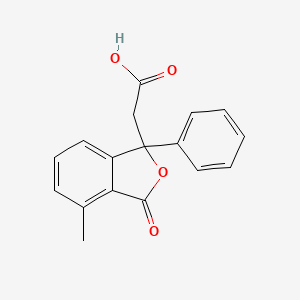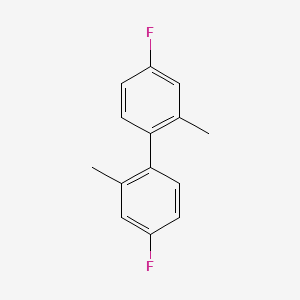
4,4'-Difluoro-2,2'-dimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12F2. It consists of two benzene rings connected by a single bond, with two fluorine atoms and two methyl groups attached to the rings. This compound is part of the biphenyl family, known for its applications in various fields such as organic synthesis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous flow reactors for better control and efficiency
Purification: Crystallization or chromatography to obtain high-purity product
Safety Measures: Proper handling of reagents and catalysts to ensure safety and minimize environmental impact
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of fluorine atoms, the compound can undergo electrophilic aromatic substitution reactions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without fluorine atoms.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl derivatives without fluorine atoms.
Aplicaciones Científicas De Investigación
4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparación Con Compuestos Similares
4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
4,4’-Difluorobiphenyl: Lacks the methyl groups, leading to different reactivity and applications.
2,2’-Dimethylbiphenyl: Lacks the fluorine atoms, resulting in different chemical properties.
4,4’-Dichloro-2,2’-dimethyl-1,1’-biphenyl: Chlorine atoms instead of fluorine, affecting its reactivity and biological activity.
The uniqueness of 4,4’-Difluoro-2,2’-dimethyl-1,1’-biphenyl lies in the combination of fluorine and methyl groups, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
31599-91-4 |
|---|---|
Fórmula molecular |
C14H12F2 |
Peso molecular |
218.24 g/mol |
Nombre IUPAC |
4-fluoro-1-(4-fluoro-2-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H12F2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 |
Clave InChI |
HDKNGWUBDOQZMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


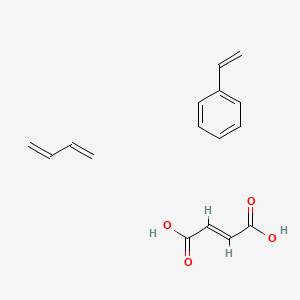
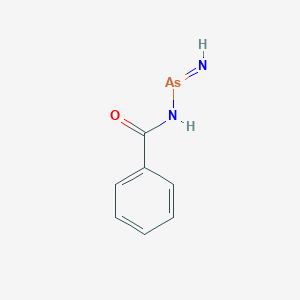


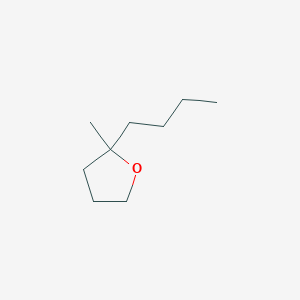
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
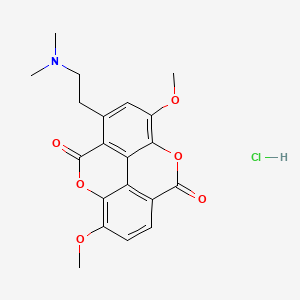
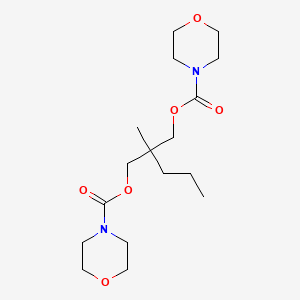
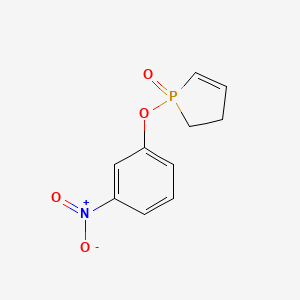

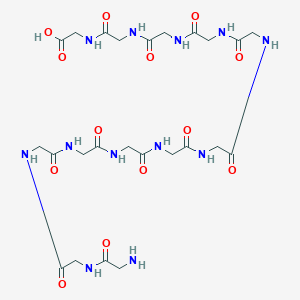
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)
